molecular formula C31H28NO2P B14219337 Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- CAS No. 602331-08-8

Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-

Cat. No.: B14219337
CAS No.: 602331-08-8
M. Wt: 477.5 g/mol
InChI Key: ALLCDEIJCNHABE-UHFFFAOYSA-N
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Description

Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- is a complex organic compound that features a morpholine ring substituted with a diphenylphosphinyl group and a diphenylpropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- typically involves the reaction of morpholine with diphenylphosphinyl chloride and diphenylpropenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine compounds .

Scientific Research Applications

Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can act as a ligand, binding to metal centers in enzymes and altering their activity. The compound can also interact with cellular pathways, modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]- is unique due to its combination of a morpholine ring and diphenylphosphinyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .

Properties

CAS No.

602331-08-8

Molecular Formula

C31H28NO2P

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C31H28NO2P/c33-35(28-17-9-3-10-18-28,29-19-11-4-12-20-29)31(27-15-7-2-8-16-27)25-30(26-13-5-1-6-14-26)32-21-23-34-24-22-32/h1-20H,21-24H2

InChI Key

ALLCDEIJCNHABE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=C=C(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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